4-Methyl-3-nitrobenzaldehyde: A Strategic Building Block for Modern Synthesis and Drug Discovery
4-Methyl-3-nitrobenzaldehyde: A Strategic Building Block for Modern Synthesis and Drug Discovery
Executive Summary
4-Methyl-3-nitrobenzaldehyde (CAS No: 31680-07-6) is a highly versatile aromatic aldehyde that serves as a cornerstone intermediate in synthetic organic chemistry and medicinal chemistry.[1] Its strategic arrangement of an aldehyde, a nitro group, and a methyl group on a benzene ring provides a platform for a multitude of chemical transformations. This guide offers an in-depth technical exploration of its synthesis, physicochemical characteristics, spectroscopic profile, and key synthetic applications. We provide detailed, validated protocols for its synthesis and subsequent reactions, elucidate the mechanistic rationale behind procedural choices, and highlight its significance as a precursor to complex molecular architectures, particularly in the realm of drug discovery.[2]
Table of Contents
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Introduction: The Trifunctional Advantage
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Physicochemical & Spectroscopic Profile
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Core Synthesis Protocol
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Key Synthetic Transformations: A Practical Guide 4.1. Reactions of the Aldehyde Group 4.2. Reactions of the Nitro Group
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Application Focus: Medicinal Chemistry & Heterocyclic Synthesis
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Safe Handling, Storage, and Disposal
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References
Introduction: The Trifunctional Advantage
The synthetic utility of 4-Methyl-3-nitrobenzaldehyde stems from the distinct and largely orthogonal reactivity of its three functional groups. The aldehyde is a classical electrophile, ripe for nucleophilic attack and condensation reactions to form carbon-carbon and carbon-heteroatom bonds. The nitro group , a potent electron-withdrawing group, can be readily transformed into an amine, providing a nucleophilic handle for diversification. Its electronic influence also modulates the reactivity of the aromatic ring. Finally, the methyl group provides a steric and electronic anchor, influencing regioselectivity in certain reactions and offering a point of interaction in the binding pockets of biological targets for its derivatives. This trifunctional nature makes it an invaluable starting material for creating diverse molecular scaffolds.[3]
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the physical and spectral properties of a compound is critical for its effective application in a research setting.
Table 1: Physicochemical Properties of 4-Methyl-3-nitrobenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 31680-07-6 | [4][5] |
| Molecular Formula | C₈H₇NO₃ | [4][5] |
| Molecular Weight | 165.15 g/mol | [4][5] |
| Appearance | Off-white to yellow crystalline solid | |
| Melting Point | 46-49 °C | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |
| Purity | Typically ≥98% | [4] |
Spectroscopic Data Interpretation:
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¹H NMR (400 MHz, CDCl₃):
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δ ~10.01 (s, 1H, -CH O)
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δ ~8.25 (d, J ≈ 1.5 Hz, 1H, Ar-H ortho to CHO)
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δ ~7.95 (dd, J ≈ 8.0, 1.5 Hz, 1H, Ar-H ortho to CH₃)
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δ ~7.50 (d, J ≈ 8.0 Hz, 1H, Ar-H ortho to NO₂)
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δ ~2.70 (s, 3H, -CH ₃)
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Expertise & Experience: The downfield shift of the aldehydic proton is characteristic. The aromatic region shows a distinct splitting pattern confirming the 1,2,4-trisubstituted arrangement. The proton at ~8.25 ppm is a doublet due to meta-coupling with the proton at ~7.95 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~190.5 (CHO)
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δ ~150.2 (C-NO₂)
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δ ~140.5 (C-CH₃)
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δ ~135.8 (Ar-C)
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δ ~132.0 (Ar-CH)
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δ ~128.9 (Ar-CH)
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δ ~125.5 (Ar-CH)
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δ ~20.8 (CH₃)
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Trustworthiness: The chemical shifts are consistent with expectations based on substituent effects. For instance, the carbon attached to the electron-withdrawing nitro group is significantly downfield.
-
-
IR (KBr, cm⁻¹):
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~2860, 2760 (Aldehyde C-H stretch, Fermi resonance)
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~1705 (Strong, sharp C=O stretch of the aldehyde)
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~1535, 1350 (Strong, asymmetric and symmetric N-O stretch of the nitro group)
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Core Synthesis Protocol
The most direct and industrially relevant synthesis of 4-methyl-3-nitrobenzaldehyde is the regioselective nitration of 4-methylbenzaldehyde (p-tolualdehyde). The aldehyde is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. Their combined influence strongly favors nitration at the position ortho to the methyl group and meta to the aldehyde group.
Experimental Protocol: Nitration of p-Tolualdehyde
Materials:
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p-Tolualdehyde
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Fuming Nitric Acid (≥90%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice-salt bath
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Magnetic stirrer, stir bar, and standard glassware
Procedure:
-
Prepare Nitrating Mixture: In a flask, carefully add fuming nitric acid (1.1 equivalents) dropwise to chilled (0 °C) concentrated sulfuric acid (3-4 volumes based on p-tolualdehyde). Stir gently while maintaining the temperature below 10 °C.
-
Dissolve Substrate: In a separate three-necked flask equipped with a thermometer and an addition funnel, dissolve p-tolualdehyde (1 equivalent) in concentrated sulfuric acid (3-4 volumes). Cool this mixture to 0-5 °C using an ice-salt bath.
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Nitration Reaction: Add the prepared nitrating mixture dropwise to the p-tolualdehyde solution.
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Causality Explained: This slow, controlled addition is crucial. The nitration reaction is highly exothermic, and maintaining a low temperature (0-5 °C) is essential to prevent the formation of dinitrated byproducts and ensure regioselectivity.
-
-
Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate as a yellow solid.
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Workup:
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Extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield pure 4-methyl-3-nitrobenzaldehyde.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of 4-methyl-3-nitrobenzaldehyde.
Key Synthetic Transformations: A Practical Guide
The utility of 4-methyl-3-nitrobenzaldehyde is demonstrated by the breadth of reactions it can undergo.
Reactions of the Aldehyde Group
A. Selective Reduction to an Alcohol
The aldehyde can be selectively reduced to (4-methyl-3-nitrophenyl)methanol without affecting the nitro group using a mild hydride reagent like sodium borohydride (NaBH₄).
Protocol: NaBH₄ Reduction
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Dissolve 4-methyl-3-nitrobenzaldehyde (1 eq.) in methanol or ethanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.1-1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Stir for 1-2 hours at room temperature after the addition is complete.
-
Quench the reaction by slowly adding 1M HCl until the bubbling ceases.
-
Remove the bulk of the alcohol solvent via rotary evaporation.
-
Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the product.
B. Oxidation to a Carboxylic Acid
Vigorous oxidation converts the aldehyde to 4-methyl-3-nitrobenzoic acid. A common and effective reagent for this is potassium permanganate (KMnO₄) under basic conditions, or Jones reagent (CrO₃ in acetone/sulfuric acid).
C. Knoevenagel Condensation for C=C Bond Formation
This is a powerful reaction for forming α,β-unsaturated systems. It involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[6][7][8]
Protocol: Knoevenagel Condensation with Malononitrile
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In a round-bottom flask, dissolve 4-methyl-3-nitrobenzaldehyde (1 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Add a catalytic amount of piperidine or triethylamine (2-5 mol%).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product, 2-((4-methyl-3-nitrophenyl)methylene)malononitrile, will often precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Diagram: Aldehyde-Centered Transformations
Caption: Key synthetic transformations of the aldehyde group.
Reactions of the Nitro Group
A. Reduction to an Amine
The conversion of the nitro group to an amine is arguably the most important transformation, as it opens up a vast array of subsequent reactions (e.g., amide coupling, diazotization). The Béchamp reduction, using iron powder in acidic medium, is a classic and robust method.
Protocol: Béchamp Reduction
-
To a stirred suspension of iron powder (3-5 eq.) in a mixture of ethanol and water, add a small amount of concentrated HCl or acetic acid to activate the iron.
-
Heat the mixture to reflux.
-
Add a solution of 4-methyl-3-nitrobenzaldehyde (1 eq.) in ethanol dropwise.
-
Maintain reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter through a pad of Celite® to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate. The resulting product, 3-amino-4-methylbenzaldehyde, may require further purification.
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Authoritative Grounding: This method, while classic, is effective for its purpose.[9] Catalytic hydrogenation (H₂/Pd-C) offers a cleaner, albeit more instrument-intensive, alternative.
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Application Focus: Medicinal Chemistry & Heterocyclic Synthesis
4-Methyl-3-nitrobenzaldehyde and its primary derivative, 3-amino-4-methylbenzaldehyde, are key precursors in the synthesis of pharmacologically active compounds.
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Calcium Channel Blockers: The related compound 3-nitrobenzaldehyde is a crucial intermediate in the synthesis of several dihydropyridine-class calcium channel blockers used to treat hypertension, such as nitrendipine and nimodipine.[10] The structural motif derived from 4-methyl-3-nitrobenzaldehyde is explored for similar applications.
-
Kinase Inhibitors: The 3-amino-4-methylphenyl core is a common scaffold in the design of kinase inhibitors for oncology. The amine provides a key hydrogen bond donor/acceptor site, while the methyl group can confer selectivity by interacting with specific hydrophobic pockets in the enzyme's active site.
-
Heterocyclic Synthesis: It is a valuable starting material for building complex heterocyclic systems like indoles, quinolines, and benzimidazoles, which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in successful drugs.[4]
Safe Handling, Storage, and Disposal
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Hazard Identification: This compound is classified as an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Reagent for Future Innovation
4-Methyl-3-nitrobenzaldehyde is a testament to the power of strategically functionalized small molecules in chemical synthesis. Its predictable reactivity and the synthetic versatility of its functional groups make it an indispensable tool for researchers. From the academic exploration of new reaction methodologies to the industrial-scale synthesis of active pharmaceutical ingredients, this compound provides a reliable and adaptable starting point. As the demand for novel, complex molecules continues to grow, the importance of foundational building blocks like 4-methyl-3-nitrobenzaldehyde is set to increase, solidifying its role in the future of chemical innovation.
References
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Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
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Guo, Z. R., et al. (2010). 4-Methyl-3-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2420. [Link]
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Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]
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ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. Retrieved from [Link]
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AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Retrieved from [Link]
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ResearchGate. (2014). How can I oxidize 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde?. Retrieved from [Link]
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Georganics. (n.d.). 4-Methyl-3-nitrobenzaldehyde - High purity. Retrieved from [Link]
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
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ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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